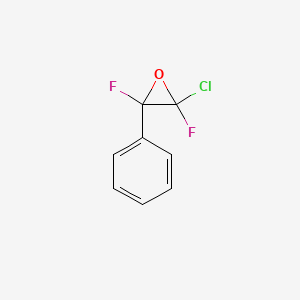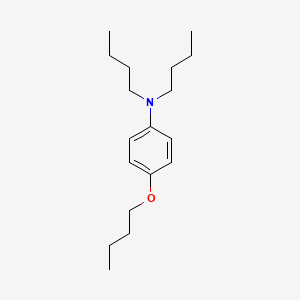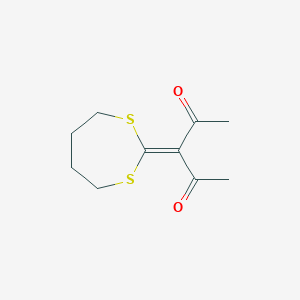
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione is a chemical compound known for its unique structure and properties. It is often used as a non-thiolic, odorless equivalent of propane-1,3-dithiol in various chemical reactions. This compound has gained attention due to its efficiency and practicality in thioacetalization reactions, making it a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst under solvent-free conditions . The process is efficient and yields high amounts of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Thioacetalization: It reacts with aldehydes and ketones to form dithioacetals.
Oxidation: It can be oxidized using reagents like KMnO4 and OsO4.
Reduction: It undergoes reduction with agents such as NaBH4 and LiAlH4.
Common Reagents and Conditions
- p-Dodecylbenzenesulfonic acid in water or solvent-free conditions.
Oxidation: KMnO4, OsO4, CrO3.
Reduction: NaBH4, LiAlH4.
Major Products Formed
Thioacetalization: Dithioacetals.
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thioacetals.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable dithioacetals, protecting the carbonyl group from further reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dithianes
- 1,3-Dithiolanes
- 3,3-Dimethyl-2,4-pentane dione
Uniqueness
3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione stands out due to its non-thiolic, odorless nature, making it more user-friendly compared to traditional thiol-based reagents. Its efficiency in thioacetalization reactions under mild conditions also highlights its superiority over similar compounds .
Eigenschaften
CAS-Nummer |
160300-24-3 |
|---|---|
Molekularformel |
C10H14O2S2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
3-(1,3-dithiepan-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O2S2/c1-7(11)9(8(2)12)10-13-5-3-4-6-14-10/h3-6H2,1-2H3 |
InChI-Schlüssel |
DZGWEYSXYAPRBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C1SCCCCS1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




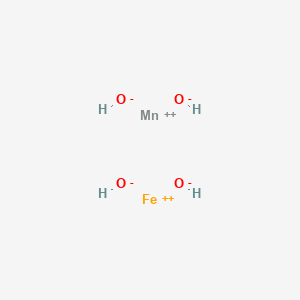
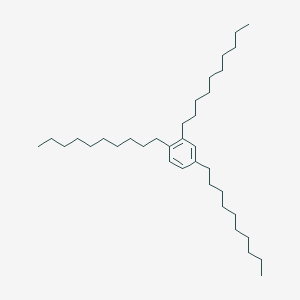
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

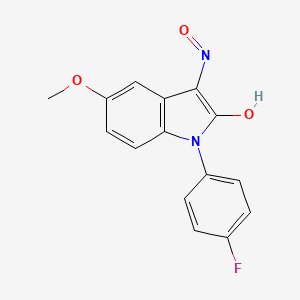
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
